N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide
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Overview
Description
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is a chemical compound with a complex structure that includes a bromophenyl group, a morpholine ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation of 4-bromobenzaldehyde with 4-[(morpholin-4-yl)methyl]benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE
- **N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-[(3-CHLOROBENZYL)SULFANYL]ACETOHYDRAZIDE
- **N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-4-[(2-PYRIMIDINYLSULFANYL)METHYL]BENZOHYDRAZIDE
Uniqueness
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the bromophenyl group enhances its reactivity and potential for various applications .
Properties
Molecular Formula |
C20H22BrN3O2 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C20H22BrN3O2/c1-15(17-6-8-19(21)9-7-17)22-23-20(25)18-4-2-16(3-5-18)14-24-10-12-26-13-11-24/h2-9H,10-14H2,1H3,(H,23,25)/b22-15+ |
InChI Key |
VQCMVZSAQCYVBS-PXLXIMEGSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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